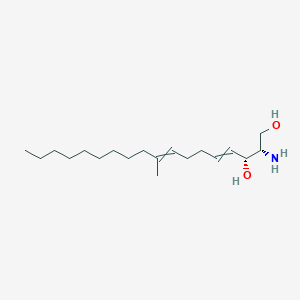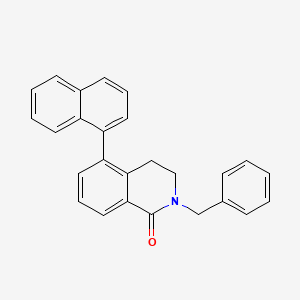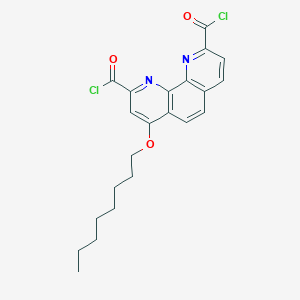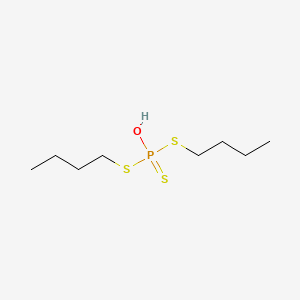
Phosphorotrithioic acid, S,S-dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorotrithioic acid, S,S-dibutyl ester is an organophosphorus compound belonging to the class of organothiophosphorus compounds. These compounds are characterized by the presence of phosphorus-sulfur bonds. This compound is known for its applications in various fields, including agriculture and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorotrithioic acid, S,S-dibutyl ester typically involves the reaction of phosphorus trichloride with butyl mercaptan in the presence of a base. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{BuSH} \rightarrow \text{P(SBu)}_3 + 3 \text{HCl} ] where BuSH represents butyl mercaptan. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorotrithioic acid, S,S-dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Substitution: It can undergo substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorotrithioic acid and butyl alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Alkyl halides or aryl halides are used for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: this compound oxide.
Substitution: Various alkyl or aryl phosphorotrithioates.
Hydrolysis: Phosphorotrithioic acid and butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Phosphorotrithioic acid, S,S-dibutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: It is studied for its potential effects on biological systems, particularly its role as a cholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pesticide and its effects on the nervous system.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
Phosphorotrithioic acid, S,S-dibutyl ester exerts its effects primarily through inhibition of cholinesterase enzymes. By binding to the active site of these enzymes, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodithioic acid, S,S-dibutyl ester
- Phosphorotrithioic acid, S,S,S-tributyl ester
- Phosphorodithioic acid, S,S-diethyl ester
Uniqueness
Phosphorotrithioic acid, S,S-dibutyl ester is unique due to its specific structure and the presence of two butyl groups. This structural feature influences its reactivity and its ability to inhibit cholinesterase enzymes. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological and chemical interactions.
Eigenschaften
CAS-Nummer |
142635-82-3 |
|---|---|
Molekularformel |
C8H19OPS3 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
bis(butylsulfanyl)-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19OPS3/c1-3-5-7-12-10(9,11)13-8-6-4-2/h3-8H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
QYDIRRUCHOCVOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSP(=S)(O)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)
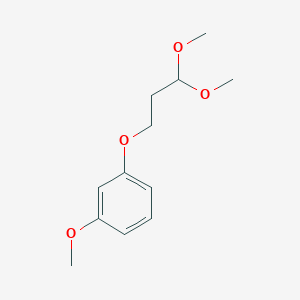

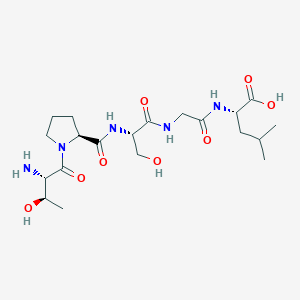
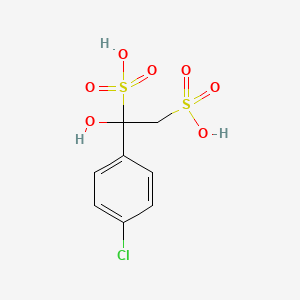
![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)
![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
methoxysilane](/img/structure/B12549350.png)
